molecular formula C10H9Cl2FN2O2 B13777167 Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate

Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate

Cat. No.: B13777167
M. Wt: 279.09 g/mol
InChI Key: NSEBPYUAPQABKY-OQLLNIDSSA-N
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Description

Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate (CAS 81321-37-1) is a high-purity chemical building block designed for research and development applications . This compound, with the molecular formula C10H9Cl2FN2O2 and a molecular weight of 279.1 g/mol, is part of the hydrazonoacetate ester family, which is of significant interest in synthetic and medicinal chemistry research . It serves as a versatile synthon for the synthesis of various heterocyclic compounds and complex molecular structures. Researchers utilize this reagent in the development of novel pharmaceutical candidates and agrochemicals, particularly those targeting specific enzyme pathways where the 3-chloro-4-fluorophenyl hydrazine moiety can be a key pharmacophore . Supplied with a documented purity of 96% , this product is subject to quality control to ensure consistency and reliability for your experimental work. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. It must be handled by qualified laboratory professionals in accordance with all applicable laboratory safety standards and regulations .

Properties

Molecular Formula

C10H9Cl2FN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9+

InChI Key

NSEBPYUAPQABKY-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)F)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is typically synthesized via condensation of ethyl 2-chloroacetate or ethyl 2-chloroacetoacetate with 3-chloro-4-fluorophenylhydrazine or related hydrazine derivatives. The key step involves formation of the hydrazone linkage through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester or ketoester, followed by elimination of water.

Detailed Reaction Conditions

  • Starting Materials:

    • Ethyl 2-chloroacetate or ethyl 2-chloroacetoacetate
    • 3-chloro-4-fluorophenylhydrazine or 3-chloro-4-fluoroaniline (converted to hydrazine derivative)
  • Solvents:

    • Polar protic solvents such as ethanol or methanol
    • Polar aprotic solvents like dimethylformamide (DMF) for enhanced reaction rates
  • Temperature:

    • Reactions can be carried out at 0–5°C to minimize side reactions such as hydrolysis, though this requires longer reaction times (12–24 hours)
    • Room temperature (20–25°C) reactions complete faster (4–6 hours) but may yield slightly less pure products
  • Catalysts/Additives:

    • Organic bases such as triethylamine or pyridine are commonly used to neutralize HCl byproducts and improve yields
  • Atmosphere:

    • Inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or unwanted side reactions

Stepwise Synthesis Summary

Step Description Reagents/Conditions Notes
1 Formation of hydrazone intermediate 3-chloro-4-fluorophenylhydrazine + ethyl 2-chloroacetate in ethanol or methanol, reflux or room temp Reflux ensures complete conversion
2 Purification Crystallization or column chromatography Solvent choice affects purity
3 Optional modifications Use of bases like triethylamine to neutralize HCl Enhances yield and purity

Example Preparation Procedure

A typical synthesis involves adding ethyl 2-chloroacetate slowly to a solution of 3-chloro-4-fluorophenylhydrazine in ethanol under stirring at room temperature or 0–5°C. Triethylamine is added to neutralize HCl formed during the reaction. The mixture is refluxed for several hours to ensure complete reaction. After cooling, the product precipitates and is filtered, washed, and dried to yield this compound with yields ranging from 68% to 85% depending on conditions.

Reaction Conditions and Yield Analysis

Condition Solvent Temperature Catalyst/Base Reaction Time Yield (%) Purity (HPLC)
1 DMF 0°C Triethylamine 12–24 h 75 ≥98%
2 Ethanol 25°C None or base 4–6 h 68 92%
3 Methanol Reflux Pyridine 6 h 70–80 95%

Notes: Lower temperature and use of base improve purity and yield by minimizing side reactions such as hydrolysis or polymerization.

Alternative Synthetic Routes and Variations

  • Use of Hydrazine Derivatives: Some methods start from hydrazine derivatives prepared from 3-chloro-4-fluorobenzaldehyde and hydrazine to form hydrazones before esterification with ethyl chloroacetate.

  • Chlorination Steps: In some protocols, ethyl 2-chloroacetate is prepared or purified via chlorination steps involving phosphorus pentachloride or other chlorinating agents, followed by reaction with hydrazine derivatives.

  • Solvent and Base Variations: Hydrocarbon solvents, chloro solvents, ester solvents, ethers, ketones, and polar aprotic solvents can be used depending on scale and desired purity. Bases range from inorganic (sodium acetate) to organic (triethylamine, pyridine), typically used in 1–3 equivalents.

Chemical Reaction Analysis Related to Preparation

Reaction Type Reagents Conditions Resulting Products
Hydrazone Formation (Condensation) Ethyl 2-chloroacetate + 3-chloro-4-fluorophenylhydrazine Ethanol, reflux or room temp, base This compound
Chlorination (if needed) Phosphorus pentachloride + precursor 25–40°C, dichloromethane Chlorinated ester intermediates
Neutralization Triethylamine or pyridine 0–5°C to room temp Improved yield and purity

Summary of Key Research Findings

  • The presence of electron-withdrawing chloro and fluoro substituents enhances electrophilicity, facilitating hydrazone formation and subsequent reactions.

  • Reaction temperature and solvent choice critically influence yield and purity; lower temperatures with polar aprotic solvents and base additives optimize outcomes.

  • The compound is an important intermediate in pharmaceutical and agrochemical synthesis, with its preparation methods tailored to maximize purity for downstream applications.

Chemical Reactions Analysis

Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate serves as a building block in organic synthesis. It can participate in:

  • Substitution Reactions: The chloro and fluoro substituents can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
  • Condensation Reactions: The compound can condense with other carbonyl-containing compounds, leading to the formation of more complex structures.

Biology

In biological research, this compound is utilized for studying:

  • Enzyme Inhibition: It has been shown to interact with specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
  • Protein-Ligand Interactions: this compound can be used to explore binding affinities and specificity in protein-ligand studies.

Industry

The compound finds applications in the production of agrochemicals and other industrial chemicals. Its unique structure allows for modifications that can lead to improved efficacy in agricultural applications.

Data Table: Reaction Types and Conditions

Reaction Type Reagents Conditions Products
SubstitutionNucleophiles (amines, thiols)Varies (solvents, temperatures)Substituted phenyl derivatives
OxidationPotassium permanganateAcidic conditionsOximes or nitriles
ReductionSodium borohydrideMild conditionsAlcohols or amines
CondensationCarbonyl compoundsHeating in solventMore complex organic molecules

Case Study 1: Enzyme Inhibition Studies

In a study examining the inhibition of acetylcholinesterase by various hydrazone derivatives, this compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing therapeutic agents targeting neurodegenerative diseases.

Case Study 2: Agrochemical Development

Research into the use of this compound as an agrochemical revealed its efficacy in enhancing crop resistance against specific pathogens. Field trials indicated that formulations containing this compound outperformed traditional treatments, underscoring its industrial relevance.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The primary structural analogs of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate differ in the substituents on the phenyl ring, which modulate electronic properties and steric effects. Key examples include:

Compound Name Substituent CAS Number Key Structural Features
This compound 3-Cl, 4-F 81321-37-1 Strong electron-withdrawing Cl and F substituents; high electrophilicity at α-carbon
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 4-OCH₃ 27143-07-3 Electron-donating methoxy group; reduced electrophilicity compared to Cl/F analogs
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate 3-Cl, 4-CH₃ 148367-95-7 Methyl group introduces steric hindrance; moderate electron-withdrawing effect from Cl
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate 3-Cl, 5-Cl - Enhanced lipophilicity (XLogP3 = 4.7); two electron-withdrawing Cl groups
Ethyl chloro{[3-(trifluoromethyl)phenyl]hydrazono}acetate 3-CF₃ 35229-84-6 Strongly electron-withdrawing CF₃ group; high metabolic stability

Key Observations :

  • Electron-withdrawing groups (Cl, F, CF₃) increase electrophilicity, enhancing reactivity in cycloadditions or nucleophilic substitutions .
  • Electron-donating groups (OCH₃) reduce electrophilicity but improve solubility in polar solvents .
  • Steric effects (e.g., 4-CH₃ in 148367-95-7) may hinder reaction kinetics in crowded environments .

Reaction Conditions :

  • Solvents: Ethanol, dioxane, or ethyl acetate .
  • Catalysts : TEA or phase-transfer agents .
  • Temperature : Reflux conditions (70–100°C) for 12–24 hours .

Physicochemical Properties

Property 81321-37-1 (3-Cl,4-F) 27143-07-3 (4-OCH₃) 148367-95-7 (3-Cl,4-CH₃) 35229-84-6 (3-CF₃)
Physical State Solid (predicted) Yellow solid Solid Liquid
Solubility Organic solvents Ethanol, DCM Ethanol, acetone Lipophilic solvents
Hydrogen Bond Acceptors 4 4 4 5
Topological Polar Surface Area ~50 Ų (estimated) 50.7 Ų 50.7 Ų (estimated) 50.7 Ų (estimated)
XLogP3 ~4.2 (estimated) 3.5 4.0 (estimated) 5.1

Notes:

  • Higher XLogP3 values correlate with increased lipophilicity, impacting membrane permeability in biological systems .
  • Hydrogen bond acceptors influence solubility and crystallinity, critical for pharmaceutical formulation .
Reactivity Trends:
  • Electrophilic Substitution : Compounds with Cl/F substituents (e.g., 81321-37-1) undergo faster cyclization to form thiazoles or thiadiazoles .
  • Nucleophilic Additions : Methoxy-substituted analogs (27143-07-3) show slower kinetics due to reduced electrophilicity .

Biological Activity

Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate is an organic compound with the molecular formula C10H9Cl2FN2O2. This compound is notable for its unique structural features, including chloro and fluoro substituents on a phenyl ring and a hydrazono group. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

Molecular Characteristics

PropertyValue
Molecular FormulaC10H9Cl2FN2O2
Molecular Weight279.09 g/mol
IUPAC Nameethyl (2Z)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate
InChI KeyNSEBPYUAPQABKY-DHDCSXOGSA-N
Isomeric SMILESCCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)Cl)/Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity for its targets, potentially influencing enzyme kinetics and protein-ligand interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has also been explored. Compounds with similar hydrazono structures have shown efficacy against colon carcinoma cell lines, indicating potential for further development in cancer therapeutics . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as halogens on the phenyl ring, is crucial for enhancing cytotoxic activity .

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of hydrazone derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited significant bactericidal activity against Gram-positive bacteria, supporting its potential use in clinical settings .

Study on Anticancer Activity

Another study investigated the effects of hydrazone compounds on various cancer cell lines. This compound was found to inhibit cell proliferation effectively, comparable to standard chemotherapeutic agents like doxorubicin . This study highlights the potential of this compound in cancer treatment protocols.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via condensation of 3-chloro-4-fluorophenylhydrazine with ethyl 2-chloroacetoacetate. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis) but require longer times (~12–24 hrs). Room-temperature reactions (20–25°C) achieve completion in 4–6 hours but may reduce purity .
  • Catalysts : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts, improving yields to 70–85% .
    Data Table :
ConditionYield (%)Purity (HPLC)
0°C, DMF, TEA75≥98%
25°C, Ethanol6892%

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify hydrazone linkage (δ 8.2–8.5 ppm for NH) and ester carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E isomerism) and confirms planarity of the hydrazone moiety. Software like SHELXL refines crystallographic data .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks at m/z 279.1 (M+H+^+) .

Basic: What pharmacokinetic properties (e.g., solubility, membrane permeability) are critical for its biological activity?

Methodological Answer:

  • Solubility : The compound is lipophilic (logP ~2.8), soluble in chloroform and DMSO, but poorly in water (<0.1 mg/mL). Co-solvents like PEG-400 enhance aqueous solubility for in vitro assays .
  • Permeability : Caco-2 cell assays indicate high permeability (Papp >1 × 105^{-5} cm/s), suggesting oral bioavailability .

Advanced: How do electron-withdrawing substituents (Cl, F) influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 3-chloro-4-fluorophenyl group stabilizes the hydrazone via inductive effects , increasing electrophilicity at the α-carbon. For example:

  • Mechanistic Studies : DFT calculations (using Gaussian) show reduced energy barriers for nucleophilic attack at the α-C due to electron withdrawal .
  • Experimental Validation : Kinetic studies in THF reveal 2x faster SN2 substitution with KCN compared to non-halogenated analogs .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?

Methodological Answer:

  • Targeted Modifications :
    • Fluorine Substitution : Meta-fluorine enhances binding to cytochrome P450 enzymes (IC50 reduced from 12 µM to 4 µM) .
    • Chlorine Position : Para-chlorine on the phenyl ring improves steric complementarity with thrombin’s S3 pocket .
      Data Table :
DerivativeTarget EnzymeIC50 (µM)
Parent CompoundThrombin12.3
4-Fluoro AnalogThrombin4.1
3-Chloro-4-MethylCYP2C98.7

Advanced: What strategies are used to identify biological targets (e.g., coagulation enzymes) for this compound?

Methodological Answer:

  • Proteomic Profiling : Affinity chromatography with immobilized compound isolates binding proteins from plasma .
  • Molecular Docking : AutoDock Vina predicts binding to thrombin’s active site (binding energy: −9.2 kcal/mol) .
  • Kinetic Assays : Fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) quantify thrombin inhibition (Ki_i = 2.8 µM) .

Advanced: How are purity and stability assessed during storage, and what degradation products form?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) reveal:
    • Hydrolysis : Ester cleavage to 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetic acid (HPLC retention time: 4.2 min) .
    • Photodegradation : UV exposure (254 nm) forms a nitroso derivative (confirmed by LC-MS) .
  • Analytical Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.5% .

Advanced: How can computational modeling optimize its synthetic or pharmacological profile?

Methodological Answer:

  • Synthetic Route Prediction : Machine learning (e.g., IBM RXN) prioritizes condensation over azide-based pathways .
  • Pharmacophore Modeling : Schrödinger Suite identifies critical hydrogen-bond acceptors (ester carbonyl, hydrazone N) for thrombin inhibition .
  • ADMET Prediction : SwissADME forecasts moderate hepatic metabolism (CYP3A4 substrate) and low cardiotoxicity (hERG IC50 >30 µM) .

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